

# Role of [Asp371]-Tyrosinase (369-377) as a tumor antigen

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Role of [Asp371]-Tyrosinase (369-377) as a Tumor Antigen

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Tyrosinase, a key enzyme in melanin synthesis, is a well-established tumor-associated antigen (TAA) in melanoma.[1][2] A specific nonapeptide derived from this protein, corresponding to amino acids 369-377, has garnered significant interest as a target for immunotherapy. This peptide undergoes a crucial post-translational modification—the conversion of asparagine to aspartic acid at position 371—resulting in the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV).[3][4][5][6] This modified epitope is presented by the MHC class I molecule HLA-A\*02:01 on the surface of melanoma cells and can be recognized by cytotoxic T lymphocytes (CTLs).[3][4][7][8] Its high presentation on tumor cells is linked to the aberrant processing and instability of the tyrosinase protein within the cancer cell machinery.[9] This guide provides a comprehensive overview of the antigen processing pathway, immunogenicity, and clinical relevance of the [Asp371]-Tyrosinase (369-377) peptide, supported by quantitative data and detailed experimental protocols.

# **Antigen Processing and Presentation Pathway**

The generation of the YMDGTMSQV epitope is a multi-step process that deviates from the canonical MHC class I presentation pathway for cytosolic proteins. It relies on protein

## Foundational & Exploratory

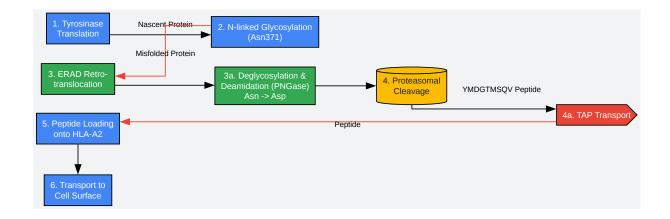




misfolding, retrotranslocation from the endoplasmic reticulum (ER), and enzymatic modifications in the cytosol.

- ER Translation and Glycosylation: The tyrosinase protein is synthesized on ribosomes and translocated into the ER.[4][9] The native sequence at position 371 contains an asparagine (Asn) residue within an N-linked glycosylation consensus site (Asn-Gly-Thr).[7][10] This Asn residue is glycosylated in the ER.
- ER-Associated Degradation (ERAD): Misfolded or short-lived tyrosinase molecules are targeted for degradation.[9][10] These proteins are retrotranslocated from the ER back into the cytosol through the ERAD pathway.[10] The high presentation of the tyrosinase epitope is associated with this instability and aberrant intracellular processing.[9]
- Deglycosylation and Deamidation: In the cytosol, the enzyme Peptide-N-glycanase (PNGase) cleaves the N-glycan chain from the Asn371 residue. This enzymatic cleavage results in the deamidation of asparagine, converting it into aspartic acid (Asp).[10]
- Proteasomal Cleavage: The full-length, deamidated tyrosinase protein is then cleaved by the proteasome in the cytosol, generating the nine-amino-acid peptide YMDGTMSQV.[4][11][12]
- TAP Transport and MHC Loading: The resulting peptide is transported from the cytosol back into the ER via the Transporter associated with Antigen Processing (TAP).[4][11][12] Inside the ER, the peptide binds to newly synthesized HLA-A\*02:01 molecules.[7]
- Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the melanoma cell surface, where it can be recognized by the T-cell receptors of specific CD8+ cytotoxic T lymphocytes.





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Antigen processing pathway of [Asp371]-Tyrosinase(369-377).

# **Quantitative Data Summary**

Quantitative analysis of peptide-MHC binding and data from clinical trials are crucial for evaluating the therapeutic potential of the [Asp371]-Tyrosinase (369-377) antigen.

# **Table 1: MHC Class I Binding Affinity**

Binding affinity to the HLA-A\*0201 molecule is a key determinant of a peptide's immunogenicity. The data shows that both the human peptide and its murine homolog bind with high affinity.

Peptide Origin	Sequence	Target Molecule	Binding Affinity (IC50)	Reference
Human	YMDGTMSQV	HLA-A <i>0201</i>	74 nM	[13]
Human	YMDGTMSQV	HLA-A0201+ T2 cells	1.2 μg/mL (~1164 nM)	[5]
Murine	FMDGTMSQV	HLA-A*0201	65 nM	[13]



Note: The discrepancy in IC50 values may be due to different experimental systems (purified MHC molecules vs. cell-based assays).

## **Table 2: Summary of Clinical Trials**

The [Asp371]-Tyrosinase (369-377) peptide has been investigated in several clinical trials, primarily as a component of cancer vaccines for melanoma patients.



Trial Phase	Vaccine Composition	Patient Population	Key Outcomes & Immunological Response	Reference
Phase II	Tyrosinase peptides + GM- CSF	Stage IV Melanoma (HLA class I matched)	Limited clinical activity. Induction of tyrosinase-reactive T-cells observed in 4 patients, including one with a mixed response and one with stable disease.	[14][15]
Phase I/II	Mouse and Human Tyrosinase DNA	Stage III/IV Melanoma (HLA- A*0201+)	Vaccines were safe. CD8+ T-cell responses to the YMDGTMSQV peptide were induced in 7/18 patients. Responding T-cells had an effector memory phenotype.	[16]
Phase III	Multiple peptides (gp100, MART-1, tyrosinase) + GM-CSF	Resected High- Risk Melanoma	Did not improve relapse-free or overall survival compared to control.	[17]

# **Experimental Protocols**



The study of the [Asp371]-Tyrosinase (369-377) antigen involves a range of immunological assays to quantify T-cell responses and cytotoxic function.

# Protocol 1: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay is the gold standard for measuring the ability of cytotoxic T lymphocytes (CTLs) to kill target cells.

Objective: To quantify the lysis of target cells (e.g., peptide-pulsed T2 cells or melanoma cells) by antigen-specific CTLs.

### Methodology:

- Target Cell Preparation:
  - Culture target cells (e.g., HLA-A2 positive T2 cells) to a sufficient number.
  - Label the target cells by incubating them with 100 μCi of Na251CrO4 for 1-1.5 hours at  $37^{\circ}$ C.[4][18]
  - Wash the labeled cells 3 times with culture medium to remove excess 51Cr.
  - Resuspend cells and pulse them with varying concentrations of the YMDGTMSQV peptide (e.g., 0.1, 1, 10 μg/mL) for 1-3 hours.[18] A negative control (no peptide or irrelevant peptide) should be included.
- Effector Cell Co-culture:
  - Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate at a fixed density (e.g., 5,000 cells/well).
  - Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - Prepare control wells:
    - Spontaneous Release: Target cells with medium only.



- Maximum Release: Target cells with a lysis agent (e.g., 5% Triton X-100).
- Incubation and Measurement:
  - Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.[4]
  - After incubation, centrifuge the plate again.
  - Harvest a fraction of the supernatant from each well.
  - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 \*
     (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)

# Protocol 2: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

This highly sensitive assay is used to detect and quantify cytokine-secreting cells at the single-cell level, commonly used for measuring IFN-y release from activated T-cells.

Objective: To determine the frequency of antigen-specific T-cells in a population (e.g., PBMCs) by measuring cytokine production upon peptide stimulation.

### Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ)
  capture antibody overnight at 4°C.
- Cell Plating:
  - Wash the plate and block with a blocking buffer.
  - Add responder cells (e.g., patient PBMCs) to the wells.



- Add stimulator cells (e.g., peptide-pulsed T2 cells or dendritic cells) or directly add the YMDGTMSQV peptide to the wells. Include positive (e.g., PHA) and negative (irrelevant peptide) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Detection:
  - Wash the plate to remove cells.
  - Add a biotinylated anti-cytokine detection antibody.
  - Add streptavidin-alkaline phosphatase (ALP) conjugate.
  - Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate (spot) at the site of cytokine secretion.
- Analysis: Wash and dry the plate. Count the spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

## **Protocol 3: MHC-Tetramer Staining**

This flow cytometry-based technique allows for the direct visualization and quantification of antigen-specific T-cells.

Objective: To identify and enumerate T-cells that have T-cell receptors (TCRs) specific for the tyrosinase(369-377)-HLA-A2 complex.

#### Methodology:

- Reagent: Obtain a phycoerythrin (PE) or allophycocyanin (APC) conjugated HLA-A\*02:01 tetramer folded with the YMDGTMSQV peptide.
- Cell Staining:
  - Isolate PBMCs from a patient blood sample.

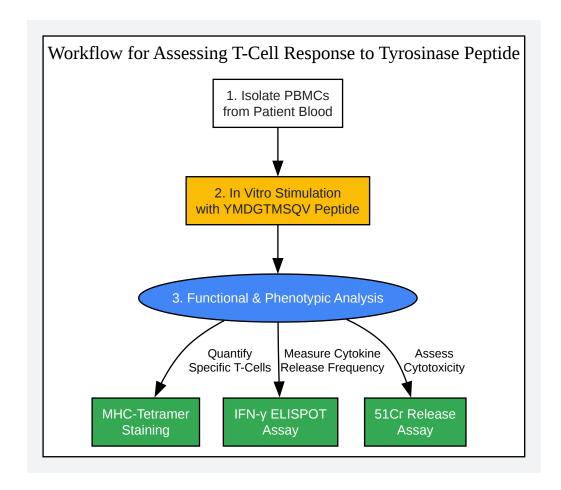






- Incubate the cells with the fluorescently labeled tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark.
- Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8 and anti-CD3, to identify the CTL population.
- Flow Cytometry:
  - Wash the cells to remove unbound antibodies and tetramers.
  - Acquire the cells on a flow cytometer.
- Data Analysis:
  - Gate on the lymphocyte population, then on CD3+ cells, and subsequently on CD8+ Tcells.
  - Within the CD8+ gate, quantify the percentage of cells that are positive for the tyrosinase-tetramer.





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Workflow for assessing T-cell response to tyrosinase peptide.

### **Conclusion and Future Directions**

The [Asp371]-Tyrosinase (369-377) peptide is a bona fide tumor antigen, arising from the unique biology of melanoma cells. Its processing pathway, involving ERAD and post-translational deamidation, highlights a non-canonical source of MHC class I epitopes that can be exploited for immunotherapy. While early peptide vaccine trials have shown modest success, the induction of specific T-cell responses in some patients is encouraging.[14][16]

Future strategies should focus on enhancing the immunogenicity of this epitope. This could involve combination therapies with checkpoint inhibitors to overcome T-cell exhaustion, the use of more potent adjuvants, or delivery via advanced platforms like mRNA vaccines or viral vectors to optimize antigen presentation and T-cell activation.[8] Further investigation into the factors that dictate tyrosinase protein instability in tumor cells could also unveil new therapeutic targets to increase the presentation of this and other tumor antigens.



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- To cite this document: BenchChem. [Role of [Asp371]-Tyrosinase (369-377) as a tumor antigen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612788#role-of-asp371-tyrosinase-369-377-as-a-tumor-antigen]

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